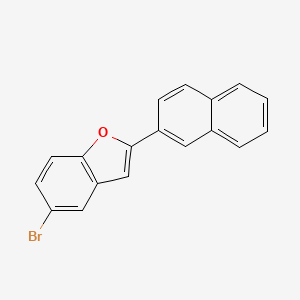

Benzofuran, 5-bromo-2-(2-naphthalenyl)-

Description

"Benzofuran, 5-bromo-2-(2-naphthalenyl)-" is a synthetic benzofuran derivative characterized by a bromine atom at the C-5 position and a 2-naphthalenyl substituent at the C-2 position of the benzofuran core. Benzofuran derivatives are heterocyclic compounds with a fused benzene and furan ring system, widely studied for their pharmacological and material science applications.

Properties

Molecular Formula |

C18H11BrO |

|---|---|

Molecular Weight |

323.2 g/mol |

IUPAC Name |

5-bromo-2-naphthalen-2-yl-1-benzofuran |

InChI |

InChI=1S/C18H11BrO/c19-16-7-8-17-15(10-16)11-18(20-17)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H |

InChI Key |

ZTNNFZIBTBILGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(O3)C=CC(=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 5-bromo-2-(2-naphthalenyl)- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Substitution: Halogen atoms or other functional groups can be substituted on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofuranones, while reduction can yield benzofurans with additional hydrogen atoms .

Scientific Research Applications

Benzofuran, 5-bromo-2-(2-naphthalenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzofuran, 5-bromo-2-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzofuran Derivatives

Substitution Patterns and Bioactivity

Benzofuran derivatives exhibit diverse bioactivities depending on substituent type and position. Key comparisons include:

*Inferred from structural analogs. The bromine and naphthalene groups in "5-bromo-2-(2-naphthalenyl)-" likely enhance cytotoxicity compared to non-halogenated derivatives, as halogenation at C-5 is linked to improved antibacterial and antitumor activity in other benzofurans .

Physicochemical Properties

- Electron Effects : The electron-withdrawing bromine may polarize the benzofuran ring, affecting reactivity in electrophilic substitutions.

Antitumor Potential

Benzofurans with bulky aromatic substituents (e.g., naphthalene) show enhanced cytotoxicity. For example:

- Compound 33 : A 2-naphthalenyl-substituted benzofuran exhibited IC50 values of 1.8–3.2 µM against ovarian cancer cells .

- SAR Insight : The C-2 position is critical; ester or heterocyclic groups here improve activity .

Antimicrobial Activity

Halogenated benzofurans, such as 5-bromo derivatives, disrupt microbial membranes. For instance:

- Usnic Acid : A natural brominated benzofuran with MIC values of 0.5–4 µg/mL against Staphylococcus aureus .

- 5-Bromo-2-phenylbenzofuran : Reported MIC of 8 µg/mL against E. coli, suggesting the naphthalene analog may have similar potency .

Enzyme Inhibition

Benzofuran-1,3,4-oxadiazole derivatives (e.g., BF-9, BF-12) inhibit HCV NS5B polymerase (binding affinity: −14.11 to −16.09 kcal/mol) via interactions with triazole and benzofuran moieties . The naphthalene group in "5-bromo-2-(2-naphthalenyl)-" could enhance binding through hydrophobic interactions.

Biological Activity

Benzofuran derivatives, including the compound 5-bromo-2-(2-naphthalenyl)-benzofuran , have garnered significant attention due to their diverse biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, highlighting its mechanisms of action and efficacy against various biological targets.

Overview of Benzofuran Derivatives

Benzofurans are heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry. They exhibit a wide range of pharmacological activities including antimicrobial , antitumor , anti-inflammatory , and analgesic properties. The structural diversity of benzofurans allows for extensive modifications, leading to compounds with enhanced biological activities.

Synthesis of 5-bromo-2-(2-naphthalenyl)-benzofuran

The synthesis of benzofuran derivatives typically involves methods such as cyclization reactions, which can be tailored to introduce various substituents. For 5-bromo-2-(2-naphthalenyl)-benzofuran , synthetic routes often start with bromination and subsequent coupling reactions involving naphthalene derivatives. The resulting compound can then be subjected to biological evaluations.

Anticancer Properties

Research indicates that benzofuran derivatives possess significant anticancer activity. For instance, compounds derived from benzofuran have been shown to induce apoptosis in cancer cell lines through various pathways, including the caspase-3 pathway. In vitro studies demonstrated that certain benzofuran derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and A549 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-bromo-2-(2-naphthalenyl)-benzofuran | HeLa | 29.3 | Caspase-3 activation |

| 5-bromo-2-(2-naphthalenyl)-benzofuran | A549 | TBD | TBD |

Antimicrobial Activity

Benzofuran derivatives have also shown promising antimicrobial properties. Studies have reported that modifications at specific positions on the benzofuran ring can enhance their activity against bacterial strains, including Mycobacterium tuberculosis. For example, a series of benzofurans demonstrated MIC values ranging from 0.78 μg/mL to 6.25 μg/mL against various pathogens .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 5-bromo-2-(2-naphthalenyl)-benzofuran | M. tuberculosis | TBD |

| 5-bromo-2-(2-naphthalenyl)-benzofuran | E. coli | TBD |

The mechanisms underlying the biological activity of benzofurans often involve:

- Inhibition of Enzymatic Activity : Many benzofurans act as inhibitors of key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Activation of apoptotic pathways is a common mechanism for anticancer activity.

- Antimicrobial Action : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are noted mechanisms for antimicrobial activity.

Case Studies

- Anticancer Activity : In a study involving various benzofuran derivatives, compound 215d was found to significantly inhibit EGFR phosphorylation in cancer cells, suggesting its potential as a targeted therapy for lung cancer .

- Antimicrobial Efficacy : A series of synthesized benzofurans were tested against Mycobacterium tuberculosis, showing potent activity with low cytotoxicity towards mammalian cells, indicating their therapeutic potential in treating tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.